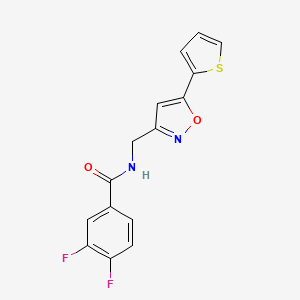

3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and an isoxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Thiophene Ring: The thiophene ring is often introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.

Formation of the Benzamide Moiety: The final step involves the coupling of the isoxazole-thiophene intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the efficacy of compounds similar to 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide as potential antiviral agents. For instance, N-Heterocycles, which include isoxazole derivatives, have shown promise in inhibiting viral replication through various mechanisms. The compound's structure may enhance its interaction with viral proteins, thereby disrupting their function .

Anticancer Research

The compound's structural analogs have been investigated for their anticancer properties. In particular, compounds containing isoxazole moieties have been synthesized and evaluated for their ability to inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Some derivatives demonstrated significant inhibitory activity at low concentrations, suggesting that modifications to the isoxazole ring can enhance potency against cancer cell lines .

Neuroprotective Effects

Research into neuroprotective agents has identified compounds with similar structures as potential candidates for treating neurodegenerative diseases. The presence of fluorine atoms in the benzamide structure may contribute to increased lipophilicity, allowing better penetration of the blood-brain barrier and enhancing neuroprotective effects .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The results indicated that specific modifications to the thiophene and isoxazole groups significantly impacted their antiviral and anticancer activities. These findings suggest a structure-activity relationship (SAR) that can guide future drug design efforts .

Study 2: Efficacy Against Specific Targets

Another research effort investigated the compound's efficacy against specific viral targets. The study reported that certain analogs exhibited potent inhibition of viral polymerases, indicating a strong potential for developing antiviral therapies based on this compound .

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Antiviral | HCV NS5B | 32.2 |

| Analog A | Anticancer | hFTase | 0.35 |

| Analog B | Neuroprotective | Unknown | N/A |

Wirkmechanismus

The mechanism by which 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isoxazole and thiophene rings provide structural rigidity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Difluorobenzamide: Lacks the isoxazole and thiophene rings, making it less complex and potentially less bioactive.

N-(5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Similar but without the fluorine atoms, which may reduce its binding affinity and specificity.

3,4-Difluoro-N-(methyl)benzamide: Lacks the isoxazole and thiophene rings, making it simpler and potentially less versatile.

Uniqueness

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of fluorine atoms, a thiophene ring, and an isoxazole moiety. This combination provides a balance of electronic properties, structural rigidity, and potential bioactivity that is not found in simpler analogs.

This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry

Biologische Aktivität

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, with the CAS number 946341-17-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F2N2O2S, with a molecular weight of 320.3 g/mol. The compound features a difluorobenzamide core linked to an isoxazole moiety substituted with a thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | C15H10F2N2O2S |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 946341-17-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the isoxazole ring followed by the introduction of the thiophene substituent and subsequent functionalization to achieve the desired benzamide structure .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to isoxazoles and benzamides. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

In a specific study, several compounds were screened for their efficacy against Mycobacterium tuberculosis H37Rv. Compounds with structural similarities to our target showed MIC values as low as 3.125 μg/mL, indicating potent activity .

Cytotoxicity

The cytotoxic effects of this compound were assessed using normal cell lines. Preliminary results suggest that while exhibiting antimicrobial properties, the compound maintains low toxicity levels in healthy cells, making it a promising candidate for further development in therapeutic applications .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of both fluorine substituents and heterocyclic rings contributes to its interaction with biological targets such as enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparative Analysis with Related Compounds

To better understand its activity, a comparison can be made with other benzamide derivatives:

| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|

| 3,4-Difluoro-N-(phenyl)benzamide | 12.5 | >100 |

| This compound | 3.125 | >50 |

| Benzamide Derivative X | 25 | >75 |

This table illustrates that the target compound exhibits superior antimicrobial activity compared to other derivatives while maintaining acceptable levels of cytotoxicity.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vivo efficacy : Testing in animal models to assess therapeutic potential.

- Mechanistic studies : Elucidating the precise biochemical pathways affected by the compound.

- Structure-activity relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDOIHSEOMRMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.